molecular formula C28H20N4O2S2 B11473269 1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11473269
M. Wt: 508.6 g/mol
InChI Key: IJFXHHRUEDZTHX-UHFFFAOYSA-N
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Description

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core substituted with two thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with quinazoline-2,4(1H,3H)-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole derivatives.

Scientific Research Applications

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The quinazoline core may also contribute to its biological activity by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione is unique due to its dual thiazole substitution on the quinazoline core, which may enhance its biological activity and specificity compared to other thiazole-containing compounds.

Properties

Molecular Formula

C28H20N4O2S2

Molecular Weight

508.6 g/mol

IUPAC Name

1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H20N4O2S2/c33-27-23-13-7-8-14-24(23)31(15-21-17-35-25(29-21)19-9-3-1-4-10-19)28(34)32(27)16-22-18-36-26(30-22)20-11-5-2-6-12-20/h1-14,17-18H,15-16H2

InChI Key

IJFXHHRUEDZTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CSC(=N5)C6=CC=CC=C6

Origin of Product

United States

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